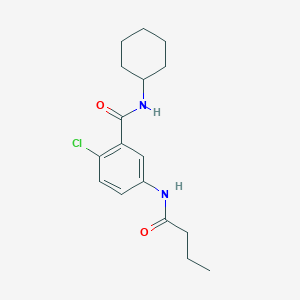![molecular formula C19H20N2O4 B354880 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 941441-32-3](/img/structure/B354880.png)
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is a chemical compound with the molecular formula C19H20N2O4 . It has a molecular weight of 340.38 . The IUPAC name for this compound is 4-{4-[(ethylanilino)carbonyl]anilino}-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid is 1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24) . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on compounds structurally related to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid often focuses on their synthesis and reactivity. For instance, Grinev et al. (2017) studied the reactions of 4-alkyl(aryl)-substituted 4-oxobutanoic acids with 1,3-binucleophiles, which led to the formation of various fused tricyclic systems depending on the initial substrates. This highlights the potential for creating complex organic molecules that could have applications in materials science or as intermediates in pharmaceutical synthesis (Grinev, Amalchieva, & Egorova, 2017).
Spectroscopic and Structural Analysis
Compounds like 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid often undergo detailed spectroscopic and structural analysis to understand their properties better. For example, Raju et al. (2015) synthesized a similar compound and analyzed it using various spectroscopic techniques, revealing insights into its molecular structure, hyperpolarizability, and electronic properties. Such studies are crucial for developing new materials with specific optical or electronic applications (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Antimicrobial and Anticancer Research
Research on derivatives of 4-oxobutanoic acid also extends to their biological applications. Sirajuddin et al. (2019) explored organotin (IV) derivatives for potential medicinal applications, highlighting the antimicrobial properties of these compounds. Such research could pave the way for developing new antimicrobial agents or anticancer compounds, leveraging the unique chemical structures of 4-oxobutanoic acid derivatives (Sirajuddin, Ali, McKee, Wadood, & Ghufran, 2019).
Molecular Docking Studies
Molecular docking studies are another area where compounds similar to 4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid find applications. Vanasundari et al. (2018) conducted such studies to understand the interaction of related compounds with biological targets, which is crucial for drug design and discovery. These studies provide insights into how such compounds might interact with proteins or DNA, offering a foundation for developing new therapeutic agents (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-[ethyl(phenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-21(16-6-4-3-5-7-16)19(25)14-8-10-15(11-9-14)20-17(22)12-13-18(23)24/h3-11H,2,12-13H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBGOZGFWULGFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B354805.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B354828.png)

![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![N-{3-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B354907.png)
![5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid](/img/structure/B354945.png)
![5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic acid](/img/structure/B354948.png)
![5-{4-[(Ethylanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354949.png)
![2-iodo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B354959.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)